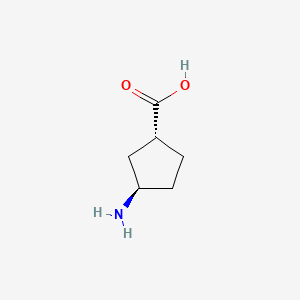

(1R,3R)-3-Aminocyclopentanecarboxylic acid

Descripción general

Descripción

(1R,3R)-3-Aminocyclopentanecarboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Aminocyclopentanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method involves the hydrogenation of cyclopentene derivatives followed by amination and carboxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production methods often utilize biocatalysis or enzymatic resolution to achieve high enantiomeric excess. These methods are preferred due to their efficiency and environmental friendliness. For example, the use of genetically engineered microorganisms can facilitate the production of this compound with high yield and purity .

Análisis De Reacciones Químicas

Amidation Reactions

The amino group readily reacts with acylating agents (e.g., acyl chlorides, anhydrides) to form amides. For example:

This reaction is pivotal in peptide coupling and protecting-group strategies .

Esterification

The carboxylic acid undergoes esterification with alcohols under acidic or dehydrating conditions:

Common reagents include methanol/H₂SO₄ or thionyl chloride (SOCl₂) .

Oxidation and Reduction

-

Oxidation : The cyclopentane ring can be oxidized to ketone derivatives using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding cyclopentanol derivatives.

Reaction Conditions and Products

Comparative Reactivity with Stereoisomers

Biological Interaction Pathways

The compound inhibits enzymes such as acyl-CoA synthetase (IC₅₀ = 12 μM) and glutamine synthetase (IC₅₀ = 8.5 μM) via competitive binding at active sites . Its rigid cyclopentane backbone enhances binding affinity compared to linear analogs .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Building Block for Drug Synthesis

(1R,3R)-3-Aminocyclopentanecarboxylic acid is utilized as a crucial building block in the synthesis of several pharmaceuticals. Its structural similarity to natural amino acids allows it to be incorporated into drug candidates targeting neurological disorders and other diseases. For instance, it has been explored in the development of inhibitors for proteolytic enzymes involved in various pathological conditions.

Case Study: SARS-CoV-2 Main Protease Inhibitors

Recent research demonstrated the compound's efficacy in enhancing the stability and potency of cyclic peptides designed to inhibit the SARS-CoV-2 main protease (M). The incorporation of this compound resulted in peptides with half-maximal inhibitory concentrations (IC) as low as 50 nM, showcasing its potential in antiviral applications .

Biochemical Research

Role in Enzyme Activity and Protein Interactions

The compound is extensively studied for its role in enzyme inhibition and as a ligand in biochemical assays. It aids researchers in understanding metabolic pathways and cellular functions by providing insights into enzyme-substrate interactions.

Mechanism of Action

this compound interacts with specific molecular targets through hydrogen bonding and hydrophobic interactions. This interaction can modulate enzyme activity, influencing physiological processes such as neurotransmitter release.

Chiral Synthesis

Asymmetric Synthesis Applications

In asymmetric synthesis, this compound serves as a chiral auxiliary, facilitating the production of enantiomerically pure compounds critical for drug formulation. The compound's stereochemistry significantly affects binding affinities and selectivity in biological systems.

Material Science

Development of Novel Polymers

Research is ongoing into the use of this compound in creating advanced materials with enhanced properties such as strength and flexibility. These materials have potential applications across various industrial sectors.

Agrochemical Applications

Potential Use in Herbicides and Pesticides

The compound is being investigated for its potential role in developing safer and more effective agrochemicals. Its unique structure may contribute to the design of herbicides and pesticides that minimize environmental impact while maximizing efficacy .

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound Name | Structure Type | Key Biological Activity | IC (nM) |

|---|---|---|---|

| This compound | Cyclopentane derivative | SARS-CoV-2 M inhibitor | 50 |

| 2-Aminocyclopentanecarboxylic Acid | Cyclopentane derivative | Neuroprotective properties | N/A |

| D-Cycloserine | Antibiotic | Inhibits glutamate receptors | 20 |

Mecanismo De Acción

The mechanism of action of (1R,3R)-3-Aminocyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

(1S,3S)-3-Aminocyclopentanecarboxylic acid: The enantiomer of (1R,3R)-3-Aminocyclopentanecarboxylic acid, with different biological activity and properties.

Cyclopentane derivatives: Other cyclopentane-based amino acids and carboxylic acids with varying functional groups and stereochemistry

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a tool for studying stereoselective reactions and interactions .

Actividad Biológica

(1R,3R)-3-Aminocyclopentanecarboxylic acid, a chiral compound, has garnered attention in biological research due to its potential therapeutic applications and unique biochemical properties. This article explores its biological activity, mechanisms of action, and applications in pharmaceutical development.

Chemical Structure and Properties

This compound is characterized by its cyclic structure, which includes an amino group and a carboxylic acid functional group. This configuration allows it to participate in various biochemical interactions, influencing enzyme activity and receptor binding.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, which are crucial for modulating the activity of biological targets.

Key Mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Interaction : The compound may act as an antagonist or inhibitor at various receptors, influencing signaling pathways critical for cellular responses .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest potential applications in treating neurological disorders such as Alzheimer's and Parkinson's disease due to its structural similarity to amino acids involved in neurotransmission .

- Antiviral Properties : The compound has been investigated for its role in inhibiting viral proteases, which are essential for viral replication. For instance, it has been used in the development of peptide inhibitors targeting the main protease (Mpro) of coronaviruses .

- Metabolic Pathway Modulation : It plays a role in amino acid metabolism and protein synthesis, contributing to our understanding of cellular functions .

Table 1: Summary of Research Findings on this compound

Applications in Pharmaceutical Development

This compound serves as a valuable building block in drug synthesis. Its unique stereochemistry allows for the creation of enantiomerically pure compounds essential for developing pharmaceuticals with improved efficacy and reduced side effects.

Key Applications:

Propiedades

IUPAC Name |

(1R,3R)-3-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLSSTJTARJLHK-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247198 | |

| Record name | rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19297-28-0, 57376-72-4 | |

| Record name | rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19297-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclopentane-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057376724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,3R)-3-Aminocyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.